REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8](OS(C(F)(F)F)(=O)=O)=[CH:7][C:6]=1[Cl:21].[CH3:23][N:24](C=O)C>[Cl-].[Na+].O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:21][C:6]1[CH:7]=[C:8]([C:23]#[N:24])[C:9]([O:11][CH3:12])=[CH:10][C:5]=1[CH2:4][C:3]([O:2][CH3:1])=[O:22] |f:2.3.4,5.6.7,^1:39,41,60,79|
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Name
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methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate
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Quantity
|
200 mg
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Type
|
reactant
|
Smiles
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COC(CC1=C(C=C(C(=C1)OC)OS(=O)(=O)C(F)(F)F)Cl)=O
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
CN(C)C=O
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Name
|
Zn(CN)2
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Quantity
|
39 mg
|
Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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brine
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 110˜120° C. under N2 overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3*50 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with water (50 mL), brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep-TLC
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)C#N)OC)CC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |